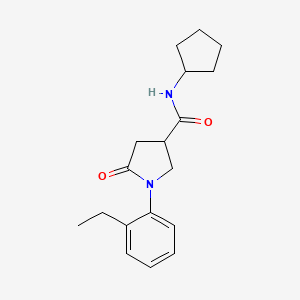![molecular formula C16H16N2O3S B4723161 N-[2-(2-furyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4723161.png)
N-[2-(2-furyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-thiophenecarboxamide
Übersicht
Beschreibung
N-[2-(2-furyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-thiophenecarboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is known for its ability to interact with various biological systems, including the central nervous system, and has shown promising results in a number of preclinical studies. In
Wirkmechanismus
The exact mechanism of action of N-[2-(2-furyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-thiophenecarboxamide is not fully understood. However, it is believed to interact with various biological systems, including the endocannabinoid system and the TRPV1 receptor. It has also been shown to have an effect on the activity of various enzymes, including cyclooxygenase-2 and nitric oxide synthase.
Biochemical and Physiological Effects:
N-[2-(2-furyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate, which makes it a potential candidate for the treatment of neuropsychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[2-(2-furyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-thiophenecarboxamide is its ability to interact with various biological systems, which makes it a potential candidate for the treatment of a number of diseases. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are a number of future directions for the study of N-[2-(2-furyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-thiophenecarboxamide. One potential area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential therapeutic applications in different disease models, including neurodegenerative diseases and psychiatric disorders. Additionally, the development of novel analogs of N-[2-(2-furyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-thiophenecarboxamide could lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-furyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-thiophenecarboxamide has been studied for its potential therapeutic applications in a number of areas, including neuroprotection, pain management, and cancer treatment. In preclinical studies, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate, which makes it a potential candidate for the treatment of neuropsychiatric disorders.
Eigenschaften
IUPAC Name |
N-[(Z)-1-(furan-2-yl)-3-oxo-3-pyrrolidin-1-ylprop-1-en-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-15(14-6-4-10-22-14)17-13(11-12-5-3-9-21-12)16(20)18-7-1-2-8-18/h3-6,9-11H,1-2,7-8H2,(H,17,19)/b13-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTGIJPJCGHWIT-QBFSEMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{3-[({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]phenyl}acetamide](/img/structure/B4723095.png)

![ethyl 1-[3-(1H-pyrazol-1-yl)propyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4723104.png)
![2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylenethio)]bis-1H-benzimidazole](/img/structure/B4723109.png)
![N-[3-(3-methylphenyl)propyl]-N'-phenylurea](/img/structure/B4723111.png)

![N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-furamide](/img/structure/B4723118.png)

![2-(4-methoxyphenyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B4723147.png)
![4-methoxy-3-[(propylamino)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4723150.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-2-methyl-N-[1-(4-pyridinyl)ethyl]propanamide](/img/structure/B4723153.png)
![N-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B4723157.png)
![2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4723160.png)